Benzenesulfonamide, 4-amino-N-2-naphthalenyl-
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Overview
Description
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- is an organic compound with the molecular formula C16H14N2O2S. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a benzenesulfonamide group attached to a naphthalene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-2-naphthalenyl- typically involves the reaction of 4-aminobenzenesulfonamide with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-2-naphthalenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-2-naphthalenyl-
- Benzenesulfonamide, 4-[[4-[(2-aminoethyl)amino]-1-naphthalenyl-
Uniqueness
Benzenesulfonamide, 4-amino-N-2-naphthalenyl- is unique due to its specific structural features, such as the presence of both a benzenesulfonamide group and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
401646-89-7 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-amino-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H,17H2 |
InChI Key |
XFVAKCMVGWGBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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